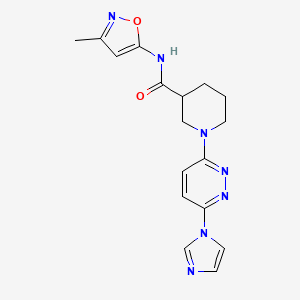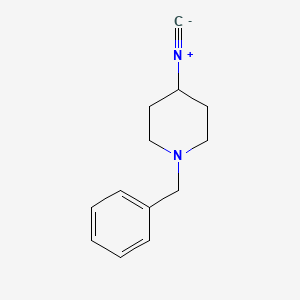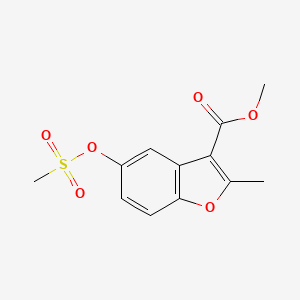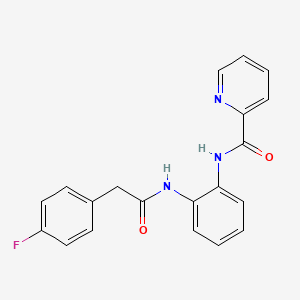
4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide is a useful research compound. Its molecular formula is C31H34N4O5 and its molecular weight is 542.636. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on related compounds emphasizes the importance of synthesis and spectroscopic characterization in the development of new pharmaceuticals and materials. For instance, studies have reported on the synthesis and characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings, highlighting the relevance of structural analysis and reactivity studies using DFT calculations and molecular dynamics simulations (Pillai et al., 2019). Such foundational research is critical for understanding the chemical and physical properties of novel compounds, paving the way for their potential applications.
Biological Evaluation
Biological evaluations of structurally related compounds have revealed their potential in treating various diseases. For example, certain Schiff bases have demonstrated significant antioxidant and α-glucosidase inhibitory activities, suggesting their utility in managing oxidative stress and diabetes (Pillai et al., 2019). Additionally, compounds such as 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been explored for their alpha-adrenoceptor binding affinity and antihypertensive activity, although with varying degrees of success (Bordner et al., 1988). These studies underscore the potential of complex organic molecules in drug discovery and development, particularly in targeting specific biological pathways.
Material Science Applications
While the primary focus of research on related compounds has been in the realm of medicinal chemistry, their unique structures and properties also offer potential applications in material science. For example, the synthesis and thermal rearrangement of sym-triazines and their derivatives could have implications for the development of new materials with specific thermal properties (Dovlatyan et al., 2010).
Propiedades
Número CAS |
899915-18-5 |
|---|---|
Fórmula molecular |
C31H34N4O5 |
Peso molecular |
542.636 |
Nombre IUPAC |
4-[2,4-dioxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C31H34N4O5/c1-20-16-21(2)29(22(3)17-20)33-28(37)19-35-25-12-7-6-11-24(25)30(38)34(31(35)39)15-9-14-27(36)32-18-23-10-5-8-13-26(23)40-4/h5-8,10-13,16-17H,9,14-15,18-19H2,1-4H3,(H,32,36)(H,33,37) |
Clave InChI |
KQJBQLTZAVDKEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2753560.png)
![6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2753561.png)
![1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2753562.png)
![5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2753563.png)


![(2E)-3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)

![Methyl 2-[6-(chloromethyl)-2-pyridyl]acetate hydrochloride](/img/structure/B2753573.png)


![2-[(2-Ethyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2753578.png)
![N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide](/img/structure/B2753579.png)

